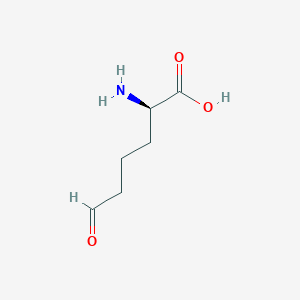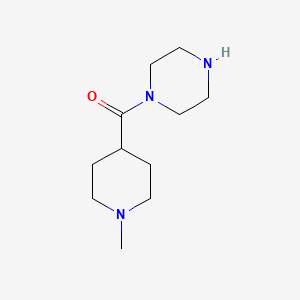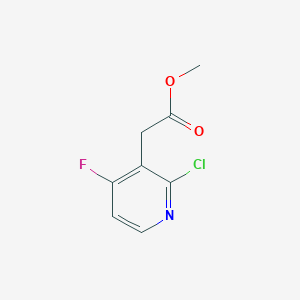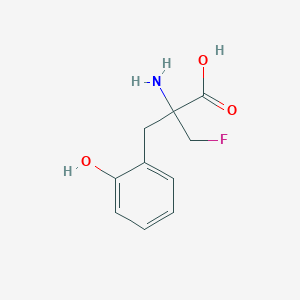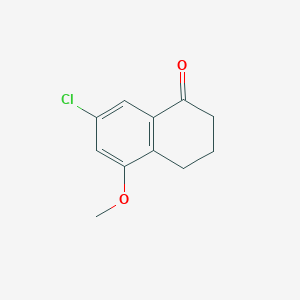
5-Chloro-2-fluoro-3-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Chloro-2-fluoro-3-nitroaniline.
Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-nitrobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
Comparison: 5-Chloro-2-fluoro-3-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C7H3ClFNO3 |
|---|---|
Molekulargewicht |
203.55 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
InChI-Schlüssel |
MPAGPDXJVCNNSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


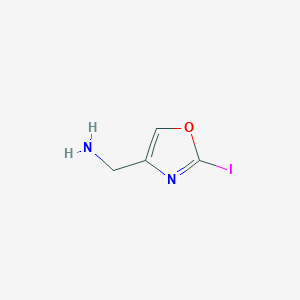
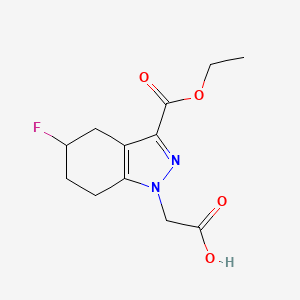
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
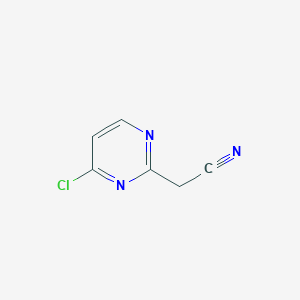
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
